Biphenyl-4-yl-piperidin-4-yl-methanone hydrochloride
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Overview
Description
Biphenyl-4-yl-piperidin-4-yl-methanone hydrochloride is an organic compound with the molecular formula C18H20ClNO. It is a light brown solid with a molecular weight of 301.82 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biphenyl-4-yl-piperidin-4-yl-methanone hydrochloride typically involves the reaction of biphenyl-4-yl-methanone with piperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Biphenyl-4-yl-piperidin-4-yl-methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl-4-yl-piperidin-4-yl-methanone oxide, while reduction may produce biphenyl-4-yl-piperidin-4-yl-methanol .
Scientific Research Applications
Biphenyl-4-yl-piperidin-4-yl-methanone hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals .
Mechanism of Action
The mechanism of action of Biphenyl-4-yl-piperidin-4-yl-methanone hydrochloride involves its interaction with specific molecular targets and pathways within the body. It may act by binding to certain receptors or enzymes, thereby modulating their activity and leading to the desired therapeutic effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
[1,1’-Biphenyl]-4-yl (piperidin-4-yl)methanone: This compound is structurally similar but lacks the hydrochloride group.
Piperidine Derivatives: These compounds share the piperidine moiety and exhibit similar chemical properties.
Uniqueness
Biphenyl-4-yl-piperidin-4-yl-methanone hydrochloride is unique due to its specific combination of the biphenyl and piperidine moieties, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications .
Properties
IUPAC Name |
(4-phenylphenyl)-piperidin-4-ylmethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO.ClH/c20-18(17-10-12-19-13-11-17)16-8-6-15(7-9-16)14-4-2-1-3-5-14;/h1-9,17,19H,10-13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOMSHJTKPWRLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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